6-Pentylideneoxan-2-one
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Overview
Description
6-Pentylideneoxan-2-one is a δ-lactone compound with the molecular formula C10H16O2. It is characterized by a six-membered ring structure with a pentylidene substituent at the sixth position. This compound is known for its distinctive aroma and is often found in various natural sources, including certain fungi and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentylideneoxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-pentylhexanoic acid with an acid catalyst to induce lactonization, forming the desired δ-lactone structure .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Pentylideneoxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted lactones or open-chain derivatives.
Scientific Research Applications
6-Pentylideneoxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Pentylideneoxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Pentyl-2H-pyran-2-one: Another δ-lactone with a similar structure but different substituents.
5-Decanolide: A related lactone with a different ring size and substituent pattern.
6-Pentyloxan-2-one: A compound with a similar lactone ring but different substituents.
Uniqueness: 6-Pentylideneoxan-2-one is unique due to its specific substituent pattern and the resulting chemical and biological properties. Its distinctive aroma and potential biological activities set it apart from other similar compounds, making it valuable in various research and industrial applications .
Properties
CAS No. |
163843-08-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-pentylideneoxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h6H,2-5,7-8H2,1H3 |
InChI Key |
GRLBVEQTONZPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C1CCCC(=O)O1 |
Origin of Product |
United States |
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